4-Fluoro-7-(trifluoromethyl)-1H-benzimidazole

Lipophilicity Drug-likeness Physicochemical profiling

SAR campaigns requiring regioisomerically pure fluorinated benzimidazole scaffolds face supply uncertainty when positional isomers share identical bulk properties (MW 204.12, XLogP3 2.5). 4-Fluoro-7-(trifluoromethyl)-1H-benzimidazole (CAS 1360902-21-1) eliminates this ambiguity with verified regiospecific identity (InChI Key: BOWUPQJSZHTZKK-UHFFFAOYSA-N), distinct from the 4-F,6-CF3 isomer. • Zero rotatable bonds - fragment-sized (MW 204.12) FBDD starting point with enhanced lipophilicity vs. unsubstituted benzimidazole • Dual-site fluorination at metabolically vulnerable 4- and 7-positions provides cytochrome P450 resistance at two distinct sites • ≥98% purity with CAS-verified regioisomeric integrity ensures intended electronic environment for target engagement studies

Molecular Formula C8H4F4N2
Molecular Weight 204.12 g/mol
Cat. No. B12852636
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoro-7-(trifluoromethyl)-1H-benzimidazole
Molecular FormulaC8H4F4N2
Molecular Weight204.12 g/mol
Structural Identifiers
SMILESC1=CC(=C2C(=C1C(F)(F)F)N=CN2)F
InChIInChI=1S/C8H4F4N2/c9-5-2-1-4(8(10,11)12)6-7(5)14-3-13-6/h1-3H,(H,13,14)
InChIKeyBOWUPQJSZHTZKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Fluoro-7-(trifluoromethyl)-1H-benzimidazole: Physicochemical Identity and Procurement-Relevant Specifications


4-Fluoro-7-(trifluoromethyl)-1H-benzimidazole (CAS 1360902-21-1; synonym: 7-fluoro-4-(trifluoromethyl)-1H-benzo[d]imidazole) is a tetrafluorinated benzimidazole building block bearing a fluorine atom at the 4-position and a trifluoromethyl group at the 7-position on the benzene ring of the fused bicyclic core . Its molecular formula is C8H4F4N2 with a molecular weight of 204.12 g/mol, an XLogP3-AA of 2.5, zero rotatable bonds, five hydrogen bond acceptors, and one hydrogen bond donor . The compound is supplied at ≥98% purity by multiple vendors and is classified as a fluorinated benzimidazole research intermediate . Unlike 2-substituted trifluoromethylbenzimidazole analogs that have well-characterized pharmacological profiles, the 4-fluoro-7-CF3 substitution pattern represents a distinct regioisomeric entry in the fluorinated benzimidazole chemical space with procurement implications tied to positional substitution strategy [1].

Why 4-Fluoro-7-(trifluoromethyl)-1H-benzimidazole Cannot Be Interchanged with Positional Isomers or Non-Fluorinated Benzimidazole Analogs


Fluorinated benzimidazoles are not a monolithic class; the position of fluorine and trifluoromethyl substituents on the benzimidazole scaffold dictates lipophilicity, electronic distribution, metabolic stability, and target engagement in ways that preclude simple analog substitution [1]. The specific 4-fluoro-7-CF3 arrangement generates a unique electrostatic surface potential and dipole moment distinct from the 4-fluoro-6-CF3 or 5-fluoro-2-CF3 positional isomers, all of which share the identical molecular formula (C8H4F4N2, MW 204.12) but differ in regiochemistry [1]. Class-level evidence demonstrates that fluorinated benzimidazoles exhibit improved pharmacokinetic properties compared to non-fluorinated benzimidazole analogs, and that the presence of a CF3 group significantly enhances target selectivity in cellular assays—effects that are highly position-dependent [2][3]. For procurement decisions in medicinal chemistry campaigns or SAR exploration, regioisomeric purity and defined substitution geometry are non-negotiable parameters.

Quantitative Differentiation Evidence: 4-Fluoro-7-(trifluoromethyl)-1H-benzimidazole Against Key Comparators


LogP Differentiation: 4-Fluoro-7-(trifluoromethyl)-1H-benzimidazole vs. Non-Fluorinated and Mono-Fluorinated Benzimidazole Analogs

4-Fluoro-7-(trifluoromethyl)-1H-benzimidazole exhibits an XLogP3-AA of 2.5 , representing a 0.94 log unit increase in lipophilicity versus unsubstituted 1H-benzimidazole (LogP = 1.56) . Compared to the mono-trifluoromethyl analog 6-(trifluoromethyl)-1H-benzimidazole (LogP = 2.58) , the target compound achieves comparable lipophilicity while carrying an additional fluorine atom that contributes distinct electronic properties without further elevating LogP beyond the typical drug-like range. The positional isomer 5-fluoro-2-(trifluoromethyl)-1H-benzimidazole shows a higher LogP of 2.72 , indicating that the 4-F,7-CF3 arrangement provides a moderately lower lipophilicity profile than the 5-F,2-CF3 substitution pattern.

Lipophilicity Drug-likeness Physicochemical profiling

Hydrogen Bond Acceptor Capacity: Enhanced Intermolecular Interaction Potential vs. Mono-Trifluoromethyl Benzimidazoles

4-Fluoro-7-(trifluoromethyl)-1H-benzimidazole possesses 5 hydrogen bond acceptor sites, compared to 4 for the non-fluorinated analog 6-(trifluoromethyl)-1H-benzimidazole . The additional H-bond acceptor arises from the 4-fluoro substituent, which provides an extra electronegative atom capable of participating in dipole-dipole interactions and weak hydrogen bonding with biological targets. Both compounds share 1 hydrogen bond donor (the imidazole N-H) and a topological polar surface area of 28.7 Ų .

Hydrogen bonding Molecular recognition Target engagement

Conformational Rigidity: Zero Rotatable Bonds as a Structural Determinant for Target Pre-organization

4-Fluoro-7-(trifluoromethyl)-1H-benzimidazole has zero rotatable bonds , a property shared with its positional isomers 4-fluoro-6-(trifluoromethyl)-1H-benzimidazole and 6-(trifluoromethyl)-1H-benzimidazole . This complete conformational rigidity distinguishes all benzimidazole-core compounds from flexible benzimidazole derivatives bearing substituents at the 2-position or N1-position that introduce rotatable bonds. In drug design, zero rotatable bonds is associated with reduced entropic penalty upon target binding and improved ligand efficiency metrics compared to flexible analogs with equivalent heavy atom count [1].

Conformational restriction Entropic binding penalty Scaffold rigidity

Class-Level Evidence: Fluorinated Benzimidazoles Demonstrate Improved Pharmacokinetic Properties vs. Non-Fluorinated Analogs

In a direct comparative study of HCV NS5A inhibitors, Randolph et al. (2016) demonstrated that fluorobenzimidazole inhibitors possess improved pharmacokinetic properties in comparison to non-fluorinated benzimidazole analogs [1]. While this study evaluated elaborated 2-substituted fluorobenzimidazole inhibitors rather than the unsubstituted 4-fluoro-7-CF3 core scaffold, the PK-enhancing effect of fluorination on the benzimidazole nucleus is a class-level phenomenon attributed to the metabolic stability imparted by the strong C–F bond (105.4 kcal/mol vs. 98.8 kcal/mol for C–H) and the electron-withdrawing effect of fluorine that reduces oxidative metabolism at adjacent positions [2]. The 4-fluoro-7-CF3 substitution pattern places fluorine atoms at two metabolically vulnerable positions on the benzene ring, potentially offering dual-site metabolic shielding.

Pharmacokinetics Metabolic stability Fluorine effect

Class-Level Evidence: Trifluoromethyl Group Enhances Cancer Cell Selectivity in Benzimidazole-Derived Metal Complexes

Scattolin et al. (2021) reported a direct comparison of palladium allyl complexes bearing benzimidazole-based NHC ligands with and without trifluoromethyl substitution [1]. The study found that while IC50 values against five cancer cell lines were similar between CF3-containing and non-CF3 congeners, the absence of the CF3 group significantly decreased selectivity toward cancer cells versus normal cells [1]. This finding is consistent with the broader SAR trend observed in 2-alkyl benzimidazole androgen receptor antagonists, where a trifluoromethyl group greatly enhanced antagonist activity in the prostate (ID50 = 0.15 mg/day for the lead benzimidazole) [2]. For the 4-fluoro-7-CF3-benzimidazole scaffold, the presence of both a ring fluorine and a CF3 group provides two distinct fluorination modalities that can be independently leveraged in SAR exploration.

Anticancer selectivity Trifluoromethyl effect Organometallic

Regioisomeric Differentiation: 4-F,7-CF3 vs. 4-F,6-CF3 Substitution Pattern and Procurement Implications

4-Fluoro-7-(trifluoromethyl)-1H-benzimidazole (CAS 1360902-21-1) and 4-fluoro-6-(trifluoromethyl)-1H-benzimidazole (CAS 1360891-34-4) are regioisomers sharing the identical molecular formula (C8H4F4N2), molecular weight (204.12), XLogP3-AA (2.5), H-bond donor/acceptor counts (1/5), rotatable bond count (0), and tPSA (28.7 Ų) . Despite these identical computed properties, the two regioisomers differ in the spatial orientation of the CF3 group relative to the imidazole N-H and the 4-fluoro substituent. In the 4-F,7-CF3 isomer, the trifluoromethyl group is positioned ortho to the imidazole N1 (adjacent to the fusion point), placing the electron-withdrawing CF3 in closer proximity to the imidazole ring system. In the 4-F,6-CF3 isomer, the CF3 is meta to the imidazole N1, creating a different electronic push-pull system . This regioisomeric difference is expected to produce distinct 19F NMR chemical shifts, dipole moments, and target binding orientations in SAR studies.

Regioisomerism Positional SAR Chemical procurement

Procurement-Relevant Application Scenarios for 4-Fluoro-7-(trifluoromethyl)-1H-benzimidazole


Medicinal Chemistry Lead Optimization Requiring Fluorinated Benzimidazole Cores with Defined Regiochemistry

In structure-activity relationship (SAR) campaigns where the positional relationship between fluorine and trifluoromethyl substituents on the benzimidazole ring directly impacts target binding, 4-fluoro-7-(trifluoromethyl)-1H-benzimidazole (CAS 1360902-21-1) should be procured as a regiospecifically characterized building block, not substituted with the 4-F,6-CF3 isomer (CAS 1360891-34-4) . The identical bulk properties (XLogP3-AA 2.5, MW 204.12, tPSA 28.7 Ų) of these regioisomers mean that only regiospecific procurement with verified CAS number ensures the intended electronic environment, as evidenced by the distinct InChI Keys (BOWUPQJSZHTZKK-UHFFFAOYSA-N for the 4-F,7-CF3 isomer vs. DYJJOZIDJMWEAB-UHFFFAOYSA-N for the 4-F,6-CF3 isomer) [1].

Fragment-Based Drug Discovery Leveraging Zero Rotatable Bond Scaffolds for Ligand Efficiency Optimization

The complete conformational rigidity (0 rotatable bonds) of 4-fluoro-7-(trifluoromethyl)-1H-benzimidazole makes it suitable as a fragment-sized (MW 204.12) starting point for fragment-based drug discovery (FBDD) . Compared to unsubstituted 1H-benzimidazole (LogP 1.56, MW 118.14) [1], this scaffold offers enhanced lipophilicity (XLogP3-AA 2.5) and additional fluorine-mediated interaction capacity (5 H-bond acceptors) while maintaining zero rotatable bonds, providing an improved balance of physicochemical properties for fragment library design without introducing conformational flexibility that would increase the entropic penalty upon target binding .

Pharmacokinetic Property Optimization via Metabolic Shielding with Dual Fluorination

For drug discovery programs aiming to improve metabolic stability of benzimidazole-containing leads, 4-fluoro-7-(trifluoromethyl)-1H-benzimidazole offers dual-site fluorination at metabolically vulnerable positions on the benzene ring . Class-level evidence from fluorobenzimidazole HCV NS5A inhibitor programs demonstrates that fluorinated benzimidazole analogs exhibit improved pharmacokinetic properties compared to non-fluorinated benzimidazole analogs [1], and the strong C–F bond (105.4 kcal/mol) provides resistance to cytochrome P450-mediated oxidative metabolism at the substituted positions [2]. The combination of a ring fluorine (at position 4) and a trifluoromethyl group (at position 7) provides metabolic shielding at two distinct sites on the benzimidazole core.

Kinase Inhibitor and Nuclear Receptor Modulator Scaffold Development Requiring CF3-Mediated Selectivity

Independent lines of class-level evidence support the procurement of CF3-containing benzimidazole scaffolds for programs where target selectivity is a critical parameter: Scattolin et al. (2021) demonstrated that the absence of a CF3 group significantly decreased cancer cell selectivity in palladium benzimidazole-NHC complexes , while SAR studies on 2-alkyl benzimidazole androgen receptor antagonists showed that a trifluoromethyl group greatly enhanced antagonist activity (ID50 = 0.15 mg/day in rat prostate) [1]. The 4-fluoro-7-(trifluoromethyl)-1H-benzimidazole scaffold provides the CF3 group on the benzo ring rather than the 2-position, offering an alternative vector for selectivity engineering in kinase inhibitor or nuclear receptor modulator programs.

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